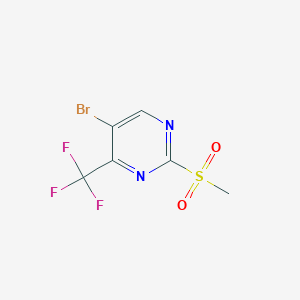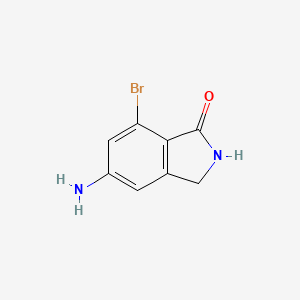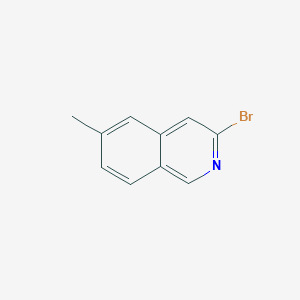
N-Hydroxy-6-trifluoromethyl-3-pyridinecarboximidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-6-trifluoromethyl-3-pyridinecarboximidoyl chloride is a chemical compound known for its unique structural properties and reactivity It contains a trifluoromethyl group, which is known for its electron-withdrawing properties, and a pyridine ring, which is a common scaffold in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-6-trifluoromethyl-3-pyridinecarboximidoyl chloride typically involves the introduction of the trifluoromethyl group and the formation of the imidoyl chloride. One common method involves the reaction of 6-trifluoromethyl-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydroxylamine to introduce the N-hydroxy group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a role in enhancing the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-6-trifluoromethyl-3-pyridinecarboximidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imidoyl chloride to the corresponding amine.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Hydroxy-6-trifluoromethyl-3-pyridinecarboximidoyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-6-trifluoromethyl-3-pyridinecarboximidoyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- N-Hydroxy-3-(trifluoromethyl)-4-pyridinecarboximidamide
- 2-Hydroxy-6-(trifluoromethyl)pyridine
- 6-(trifluoromethyl)pyridine-3-sulfonyl chloride
Uniqueness
N-Hydroxy-6-trifluoromethyl-3-pyridinecarboximidoyl chloride is unique due to the presence of both the N-hydroxy and imidoyl chloride functionalities, which provide distinct reactivity and potential for diverse chemical transformations. The trifluoromethyl group also imparts unique electronic properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H4ClF3N2O |
|---|---|
Peso molecular |
224.57 g/mol |
Nombre IUPAC |
N-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidoyl chloride |
InChI |
InChI=1S/C7H4ClF3N2O/c8-6(13-14)4-1-2-5(12-3-4)7(9,10)11/h1-3,14H |
Clave InChI |
KZCSPPXCJJDKHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(=NO)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13682269.png)




![4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan](/img/structure/B13682302.png)








